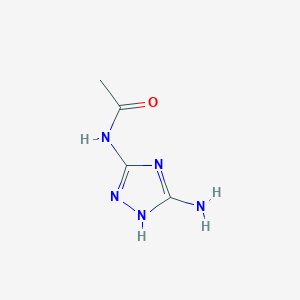

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUZJMBBMFBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398507 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80616-55-3 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 1,2,4 Triazole Heterocycle in Pharmaceutical and Agrochemical Discovery

The 1,2,4-triazole (B32235) ring is a fundamental structural motif, often described as a "privileged scaffold," in the fields of pharmaceutical and agrochemical research. researchgate.net Its prevalence is due to the unique combination of chemical and physical properties that allow it to interact with high affinity to a wide array of biological targets. researchgate.netnih.gov The triazole core is chemically stable, relatively rigid, and possesses a significant dipole moment and hydrogen bonding capability, which are crucial for molecular recognition at the active sites of enzymes and receptors. researchgate.netnih.gov

This structural versatility has led to the incorporation of the 1,2,4-triazole moiety into a multitude of approved drugs and agricultural agents. researchgate.net Derivatives of this heterocycle exhibit a remarkably broad spectrum of biological activities. In medicine, they are the cornerstone of many therapeutic agents, including widely used antifungal drugs like fluconazole and itraconazole, anticancer agents such as letrozole and anastrozole, and antiviral compounds. researchgate.netnih.gov The ongoing exploration of 1,2,4-triazole derivatives continues to yield new candidates for treating a wide range of health challenges, driven by the need to overcome drug resistance and improve therapeutic selectivity. researchgate.netwisdomlib.org

Reported Biological Activities of 1,2,4-Triazole Derivatives

| Activity | Description |

| Antifungal | Effective against a wide range of fungal pathogens; a hallmark of this class. nih.govijprajournal.com |

| Antibacterial | Shows efficacy against various bacterial strains, including resistant forms. nih.gov |

| Anticancer | Used in chemotherapy, particularly as aromatase inhibitors for cancer treatment. nih.gov |

| Antiviral | Demonstrates activity against several viruses, including HIV. nih.govnih.gov |

| Anticonvulsant | Certain derivatives have shown potential in managing seizure disorders. nih.gov |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. nih.gov |

| Antitubercular | Investigated for activity against Mycobacterium tuberculosis. nih.gov |

| Agrochemical | Used as fungicides and herbicides in agriculture. nih.gov |

Historical Context and Evolution of Research on N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide Derivatives

Research into N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide and its derivatives is intrinsically linked to the broader historical development of 1,2,4-triazole (B32235) chemistry. Early studies in the 20th century focused on establishing the fundamental synthesis and reactivity of the triazole ring system. The discovery of the potent biological activities of various substituted triazoles spurred intensive research into this heterocyclic family from the mid-20th century onwards.

The evolution of research specific to aminotriazole derivatives, such as the this compound scaffold, reflects a strategic shift from broad screening to rational drug design. Initially, compounds like this were synthesized as part of larger libraries to explore structure-activity relationships (SAR). More recently, the focus has evolved toward using this specific scaffold as a versatile building block for creating more complex, highly targeted molecules. Modern synthetic strategies, including the use of microwave irradiation, have enabled the rapid and efficient generation of diverse derivatives. wisdomlib.org Contemporary research leverages computational docking studies and advanced analytical techniques to design and synthesize novel compounds with specific biological targets in mind, such as developing new antimalarial prototypes or potent bactericides. mdpi.comrsc.orgnih.gov This progression highlights a move from foundational synthesis to targeted, function-oriented chemical biology.

Scope and Research Imperatives for the N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide Scaffold

Classical and Contemporary Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole ring is a foundational step in the synthesis of this compound and its analogues. Various classical and modern methods have been developed to efficiently create this heterocyclic system.

Cyclization of Amidoguanidines and N-Cyanoimidates

A prominent and widely used method for synthesizing 3-amino-1,2,4-triazoles is the intramolecular cyclocondensation of amidoguanidines (also known as guanylhydrazones). nih.gov This approach involves reacting aminoguanidine (B1677879) or its salts with carboxylic acids or their derivatives. For instance, an efficient microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis. mdpi.com The use of amidines as a nitrogen source is a general strategy for forming the 1,2,4-triazole ring, often involving a one-pot, two-step process that begins with the in-situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with hydrazine (B178648) and subsequent cyclization. frontiersin.org

Another classical route involves the use of N-cyanoimidates. An efficient one-pot process for the cyanoimidation of aldehydes can be achieved using cyanamide, followed by the cyclization of the resulting N-cyanobenimidate intermediate to yield 1,2,4-triazoles in high yields. isres.org

Thermal Condensation Approaches

Thermal condensation reactions represent some of the earliest and most straightforward methods for 1,2,4-triazole synthesis. Two notable named reactions in this category are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari Reaction involves the thermal condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net This reaction is typically carried out by heating the mixture of reactants, sometimes in the presence of a base like potassium hydroxide (B78521). researchgate.net

The Einhorn-Brunner Reaction is the condensation between hydrazines (or monosubstituted hydrazines) and diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. researchgate.netimist.ma This reaction proceeds through the initial formation of an imide, which then reacts with the alkyl hydrazine. wikipedia.org The mechanism involves nucleophilic attack by the hydrazine, followed by cyclization and dehydration to form the stable triazole ring. wikipedia.org In cases where the diacylamine is asymmetrical, the reaction exhibits regioselectivity, favoring the formation of one isomer based on the electronic properties of the acyl groups. wikipedia.org

Reaction of 1-(4-Amino-1H-1,2,4-triazol-3-yl)ketone with Sodium Cyanate (B1221674) and Subsequent Hydrolysis

This specific synthetic pathway for the formation of the 1,2,4-triazole core is not extensively documented in the surveyed chemical literature. Typically, reactions involving sodium cyanate are employed for the introduction of carbamoyl (B1232498) or amino groups onto existing molecular scaffolds, such as in the synthesis of ureas or through Hofmann rearrangement-type processes. The starting material, a ketone derivative of 4-amino-1,2,4-triazole, already contains the pre-formed triazole ring. Therefore, a reaction with sodium cyanate would likely serve to modify the substituents on the ring rather than to construct the heterocyclic core itself.

Advanced Synthesis Strategies for this compound Derivatives

Modern synthetic methods, particularly those employing microwave irradiation, have enabled the rapid and efficient production of complex 1,2,4-triazole derivatives. These techniques offer advantages in terms of reduced reaction times, higher yields, and often milder conditions compared to classical thermal methods. nih.gov

Microwave-Assisted Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

An elegant and efficient microwave-assisted approach has been developed for the synthesis of a library of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.govsciforum.net This method utilizes N-guanidinosuccinimide as a key starting material, which is prepared from succinic anhydride (B1165640) and aminoguanidine hydrochloride. nih.govmdpi.com The N-guanidinosuccinimide is then reacted with various primary and secondary aliphatic amines under microwave irradiation. nih.gov

The reaction conditions were optimized, with the best results achieved using acetonitrile (B52724) as the solvent at a temperature of 170°C for 25 minutes. nih.gov This one-pot tandem reaction proved highly effective for a range of aliphatic amines, affording the desired propanamide derivatives in good to excellent yields. nih.gov However, this approach was found to be limited by the nucleophilicity of the amine; when a less nucleophilic aromatic amine like aniline (B41778) was used, the reaction failed to proceed, and only the starting material was recovered. nih.govsciforum.net

To overcome this limitation, a complementary pathway was devised for less nucleophilic aromatic amines. This alternative route involves the initial preparation of N-arylsuccinimides, which are then reacted with aminoguanidine hydrochloride under microwave irradiation to furnish the desired N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Morpholine | N-Morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 85 |

| 2 | Piperidine | N-Piperidinyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 81 |

| 3 | Pyrrolidine | N-Pyrrolidinyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 75 |

| 4 | Benzylamine | N-Benzyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 88 |

| 5 | n-Butylamine | N-(n-Butyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 82 |

| 6 | Cyclohexylamine | N-Cyclohexyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 79 |

| 7 | Allylamine | N-Allyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 86 |

Nucleophilic Opening of Succinimide (B58015) Ring and Triazole Recyclization

The mechanism of the microwave-assisted synthesis starting from N-guanidinosuccinimide is a tandem process that hinges on the nucleophilic character of the reacting amine. nih.govsciforum.net The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the succinimide ring in N-guanidinosuccinimide. sciforum.net This leads to the opening of the five-membered succinimide ring.

Following the ring opening, the intermediate undergoes a subsequent intramolecular cyclocondensation. This recyclization step involves the guanidino group and the newly formed amide functionality, ultimately leading to the formation of the thermodynamically stable 1,2,4-triazole ring. mdpi.comsciforum.net The efficiency of the initial nucleophilic ring-opening step is the primary determinant of the reaction's success. sciforum.net Stronger nucleophiles, such as aliphatic amines, readily initiate the sequence, leading to high yields of the triazole products. nih.gov In contrast, weakly nucleophilic amines, like aniline, are not potent enough to open the succinimide ring under these conditions, thus preventing the cascade reaction from proceeding. sciforum.net

Reaction of N-Arylsuccinimides with Aminoguanidine Hydrochloride

An alternative pathway for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-arylsuccinimides with aminoguanidine hydrochloride. rsc.orgnih.gov This method is particularly effective when dealing with less nucleophilic aromatic amines, where direct reaction with N-guanidinosuccinimide fails. rsc.org The process begins with the preparation of an N-arylsuccinimide from succinic anhydride and an aromatic amine. This intermediate then reacts with aminoguanidine hydrochloride, often under microwave irradiation, to yield the target triazole. nih.gov The aminoguanidine, being a strong nucleophile, is capable of opening the imide ring, and the guanidinium (B1211019) ion may also act as an acid catalyst, enhancing the electrophilicity of the imide's carbonyl group. nih.gov

This pathway has been successfully applied to synthesize a range of N-aryl amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. nih.gov

Table 1: Microwave-Assisted Synthesis of N-Arylamides via N-Arylsuccinimides nih.gov

| Entry | N-Arylsuccinimide | Product | Yield (%) |

|---|---|---|---|

| 1 | N-phenylsuccinimide | N-phenyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 78 |

| 2 | N-(4-methylphenyl)succinimide | N-(4-methylphenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 82 |

| 3 | N-(4-methoxyphenyl)succinimide | N-(4-methoxyphenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | 85 |

Derivatization via Chloroacetyl Chloride Reactions

Chloroacetyl chloride is a highly reactive reagent used to introduce a chloroacetamide group onto molecules containing amine functionalities. This reaction is a common strategy for synthesizing precursors for further functionalization. The general reaction involves treating a primary or secondary amine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.govnih.gov

This method is fundamental in creating N-(substituted phenyl)-2-chloroacetamides, which are important intermediates in organic synthesis. nih.govnih.govresearchgate.net For instance, the reaction of a substituted aniline with chloroacetyl chloride in a suitable solvent yields the corresponding chloroacetamide derivative. nih.gov These derivatives can then undergo nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles to create a diverse range of compounds. nih.gov This approach has been used to synthesize thioacetamide-triazoles, where a chloroacetyl derivative is reacted with a triazole-thiolate. nih.gov

Table 2: Synthesis of Chloroacetamide Derivatives nih.govaun.edu.eg

| Starting Amine | Reagent | Base | Product |

|---|---|---|---|

| Substituted anilines | Chloroacetyl chloride | Triethylamine | 2-Chloro-N-(substituted-phenyl)acetamide |

Multi-Component Reactions for Diverse Triazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom- and step-economy. rsc.org Various MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds.

One such strategy involves a base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones. rsc.orgbohrium.com This method produces hybrid molecular scaffolds where a 1,2,4-triazole is linked to a 1,3-dione via a benzyl (B1604629) bridge. rsc.orgrsc.orgbohrium.com The reaction proceeds under mild conditions and has a broad substrate scope. rsc.orgbohrium.com Another MCR approach allows for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines. acs.org The versatility of MCRs makes them a highly efficient route for generating libraries of diverse triazole derivatives for various applications. nih.gov

One-Pot Synthetic Procedures for Bis-Triazole Derivatives

One-pot syntheses are highly efficient for preparing bis-1,2,4-triazole derivatives, which are molecules containing two triazole rings. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. dovepress.comscispace.comresearchgate.net

A common method involves the reaction of a dihydrazide, such as adipic acid dihydrazide, with isothiocyanates. This reaction, when refluxed in ethanol, forms an intermediate which is then cyclized by heating in an aqueous solution of a base like potassium hydroxide to form the bis-triazole-thione. dovepress.com Subsequent alkylation of the thione groups, for example with prenyl bromide, yields the final S-alkylated bis-triazole product. dovepress.com Another approach involves the condensation of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes in glacial acetic acid to produce bis-Schiff base derivatives containing two triazole rings. scispace.comresearchgate.net

Table 3: Examples of Synthesized Bis-1,2,4-Triazole Derivatives dovepress.comscispace.com

| Starting Materials | Key Reaction Type | Product Type |

|---|---|---|

| Adipic acid dihydrazide, Isothiocyanates, Prenyl bromide | Cyclization followed by Alkylation | 5,5'-butane-bis-(4-substituted-1-prenyl-1,2,4-triazole-3-thione) |

Multistep Synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

Complex molecules incorporating the N-(5-amino-1H-1,2,4-triazol-3-yl) core can be constructed through multistep synthetic sequences. A notable example is the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. mdpi.comresearchgate.netchemaxon.com

The synthesis starts from 4-chloropyridine-3-sulfonamide. mdpi.comchemaxon.com This precursor undergoes a series of transformations, first to form N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. mdpi.comchemaxon.com These intermediates are then treated with hydrazine hydrate, which facilitates the cyclization to form the 1,2,4-triazole ring, yielding the final target compounds. mdpi.comchemaxon.com This multi-step approach allows for the systematic introduction of different substituents on the pyridine (B92270) ring, enabling the creation of a library of related compounds for structure-activity relationship studies. mdpi.comresearchgate.net

Functionalized Transformation of 2-chloro-N-(2,4,5-triflurophenyl)acetamide

While a direct synthesis of this compound from 2-chloro-N-(2,4,5-triflurophenyl)acetamide is not explicitly detailed in the provided context, the starting material belongs to the class of N-(substituted phenyl)-2-chloroacetamides. These compounds are versatile intermediates. nih.gov The chloroacetamide moiety is reactive towards nucleophilic substitution. It is plausible that such a compound could serve as a precursor in a multi-step synthesis. For example, the chlorine atom could be displaced by a nitrogen nucleophile, followed by a series of reactions to construct the 1,2,4-triazole ring. The trifluorophenyl group could be retained in the final molecule or could be a leaving group in a nucleophilic aromatic substitution reaction at a later stage.

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the two amino groups, the acetamide (B32628) group, and the 1,2,4-triazole ring itself.

The 1,2,4-triazole ring is an aromatic heterocycle with two types of nitrogen atoms: pyrrole-type (-NH-) and pyridine-type (-N=). The ring is generally stable but can participate in reactions such as N-alkylation or N-acylation. The amino groups at the C3 and C5 positions are nucleophilic and can undergo reactions typical of primary aromatic amines. For example, they can be acylated, alkylated, or diazotized. The acetamide group (-NHC(O)CH₃) has a moderately acidic N-H proton and can also be involved in reactions, although it is generally less reactive than the primary amino groups. The carbonyl group can also exhibit its characteristic reactivity. The presence of multiple reactive sites allows this compound to serve as a versatile scaffold for the synthesis of more complex molecules and coordination compounds. nih.gov

Oxidation Pathways

The oxidation of 5-amino-1,2,4-triazole derivatives can be complex, with the outcome depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, which can lead to a variety of products. For instance, the oxidation of the related compound 3-amino-1,2,4-triazol-5-one (ATO) by birnessite has been shown to result in the complete transformation of the molecule into urea, carbon dioxide, and nitrogen gas. nih.gov While the acetamide group in the target compound may influence the reaction pathway, it is plausible that strong oxidizing agents could lead to similar ring-opening or degradative oxidation.

In some cases, the amino group of a triazole can be oxidized to a nitro group. For example, 3,5-diamino-1,2,4-triazole (DAT) can be selectively oxidized to 3-amino-5-nitro-1,2,4-triazole (ANTA) in high yields using a suitable oxidizing agent. researchgate.net This suggests that under controlled conditions, the 5-amino group of this compound could potentially be converted to a nitro group, yielding N-(5-nitro-1H-1,2,4-triazol-3-yl)acetamide.

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| 3-amino-1,2,4-triazol-5-one (ATO) | Birnessite | Urea, CO2, N2 | nih.gov |

| 3,5-diamino-1,2,4-triazole (DAT) | Not specified | 3-amino-5-nitro-1,2,4-triazole (ANTA) | researchgate.net |

Reduction Reactions

Reduction reactions involving this compound would primarily target any reducible functional groups. In its current form, the molecule does not possess common functionalities that are readily reduced, such as a nitro or nitroso group. However, if the amino group were to be oxidized to a nitro group as discussed previously, this nitro group could then be reduced back to an amino group. The reduction of nitro-1,2,4-triazoles to their corresponding amino derivatives is a well-established transformation. nih.gov This oxidation-reduction sequence could be a viable strategy for isotopic labeling or for the synthesis of derivatives where a temporary modification of the amino group is required.

Nucleophilic Substitution Reactions at the Amino Moiety

The 5-amino group of this compound can undergo nucleophilic substitution reactions, most notably through diazotization. The diazotization of 5-amino-1,2,4-triazoles with reagents like sodium nitrite (B80452) in an acidic medium generates a diazonium salt intermediate. conicet.gov.ar This intermediate is highly reactive and can be displaced by a variety of nucleophiles, leading to the synthesis of a wide range of 5-substituted-1,2,4-triazoles.

For example, the diazotization of 5-amino-1H-pyrazole-4-carbonitriles, followed by intramolecular cyclization, has been used to synthesize pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-ones. conicet.gov.ar Similarly, it is expected that the diazonium salt derived from this compound could react with various nucleophiles (e.g., halides, cyanide, azide) to afford the corresponding 5-substituted derivatives.

Another important reaction involving the amino group is N-arylation, which can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amino group of the triazole and an aryl halide. nih.gov This methodology has been successfully applied to 5-amino-1,2,3-triazoles to produce 5-(het)arylamino-1,2,3-triazole derivatives in high yields. nih.gov

| Reaction Type | Reagents | Intermediate/Product | Reference |

| Diazotization | NaNO2, Acid | 1,2,4-triazol-5-yl diazonium salt | conicet.gov.ar |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | 5-Arylamino-1,2,4-triazole derivative | nih.gov |

Strategies for Side-Chain Modification

The acetamide side chain at the 3-position of the triazole ring offers another site for chemical modification. One of the most fundamental transformations of an amide is its hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid and amine. In this case, hydrolysis of the acetamide group would produce 3-amino-5-acetamido-1H-1,2,4-triazole and acetic acid.

While specific studies on the hydrolysis of this compound are not available, the hydrolysis of the acetyl group in N-acetyl-1,2,4-triazole has been documented. ijsr.net Furthermore, a method for the removal of an acetyl protecting group from 1-substituted 3-acetylamino-1,2,4-triazoles via acid hydrolysis has been developed. researchgate.net This suggests that the acetamide group in the target compound can likely be hydrolyzed to the corresponding amino group, which could then be further functionalized.

Following hydrolysis to the 3-amino derivative, the newly formed amino group could be acylated with different acylating agents to introduce a variety of side chains. Alternatively, the carboxylic acid intermediate from a hypothetical hydrolysis of a different side chain could be coupled with various amines to generate a library of amide derivatives.

| Reaction Type | Reagents | Potential Product | Reference |

| Amide Hydrolysis | Acid or Base | 3-amino-5-acetamido-1H-1,2,4-triazole | researchgate.netijsr.net |

Advanced Spectroscopic Characterization

Spectroscopic analysis provides a detailed view of the molecular architecture and bonding within this compound and related compounds. Each technique offers unique insights, and together they allow for a comprehensive structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons, as well as the dynamic exchange between different molecular forms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, characteristic signals corresponding to the amino (-NH₂), amide (-NH), triazole ring (-NH), and acetyl methyl (-CH₃) protons are expected.

In deuterated solvents like DMSO-d₆, the exchangeable protons of the NH₂ and NH groups typically appear as broad singlets. mdpi.comnih.gov The chemical shifts of these protons can vary depending on solvent, concentration, and temperature. The amino group protons on the triazole ring are often observed as a broad signal. urfu.ru The triazole ring NH proton is also a broad singlet, typically found at a downfield chemical shift, sometimes exceeding 11 ppm. mdpi.comnih.gov The amide proton signal is also expected, while the methyl protons of the acetamide group characteristically appear as a sharp singlet further upfield. urfu.ru

Based on data from analogous 3-amino-1,2,4-triazole structures, the following table summarizes the expected proton environments. mdpi.comnih.govurfu.ru

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogues in DMSO-d₆

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Acetyl CH₃ | ~2.1 | Singlet | Sharp signal characteristic of a methyl group adjacent to a carbonyl. |

| Amino NH₂ | 5.5 - 8.5 | Broad Singlet | Chemical shift is variable and dependent on conditions; disappears on D₂O exchange. nih.govurfu.ruufv.br |

| Amide NH | ~9.0 - 10.5 | Broad Singlet | Disappears on D₂O exchange. |

Note: The exact chemical shifts for this compound may vary. Data is extrapolated from close structural analogues.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. For this compound, signals are expected for the two distinct carbons of the triazole ring, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.

The C-3 and C-5 carbons of the 1,2,4-triazole ring are typically found in the downfield region of the spectrum, generally between 150 and 165 ppm, reflecting their position within the heteroaromatic system. mdpi.comurfu.ru The amide carbonyl carbon appears even further downfield, usually in the range of 168-172 ppm. The methyl carbon of the acetyl group gives a characteristic signal in the upfield region of the spectrum. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Acetyl CH₃ | ~24 | Aliphatic carbon signal. mdpi.com |

| Triazole C-3 | ~155 | Heteroaromatic carbon attached to the acetamide group. urfu.ru |

| Triazole C-5 | ~160 | Heteroaromatic carbon attached to the amino group. urfu.ru |

Note: Data is based on typical values for acetamides and 1,2,4-triazole analogues. mdpi.comurfu.ru

Substituted 1,2,4-triazoles, including this compound, can exist as a mixture of tautomers in solution. Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, potentially leading to 1H, 2H, and 4H forms. nih.govcurtin.edu.au For 3,5-disubstituted-1,2,4-triazoles, the equilibrium is primarily between two 1H tautomers, which can be described as the 3-substituted-5-amino and 5-substituted-3-amino forms. sciforum.net

Dynamic NMR spectroscopy is a powerful tool for investigating these equilibria. In some cases, if the rate of exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed in the ¹H or ¹³C NMR spectra. mdpi.com The ratio of these tautomers can be determined by integrating the corresponding signals. sciforum.net Studies on similar 3(5)-amino-1,2,4-triazoles in DMSO solution have shown that one tautomeric form often predominates. curtin.edu.ausciforum.net

Variable-temperature NMR experiments can also be employed. By changing the temperature, the rate of tautomeric interchange can be manipulated. Observing the coalescence of separate signals into a single averaged signal, or the sharpening of broad peaks upon cooling, provides quantitative data on the energy barriers and kinetics of the tautomerization process.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Signatures

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would display a series of characteristic absorption bands. The high-frequency region (above 3000 cm⁻¹) is dominated by N-H stretching vibrations from the primary amine, the secondary amide, and the triazole ring NH. mdpi.comufv.br The carbonyl (C=O) stretching of the amide group gives rise to a strong, distinct band (Amide I) typically around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II) is also characteristic. The fingerprint region contains a complex pattern of absorptions, including the C=N and N=N stretching vibrations of the triazole ring. ijsr.net

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3200 | N-H Stretch | Amino (NH₂) & Amide (N-H) |

| 3200 - 3100 | N-H Stretch | Triazole ring |

| ~1670 | C=O Stretch (Amide I) | Acetamide |

| 1650 - 1580 | N-H Bend | Amino (NH₂) & Amide (N-H) |

Note: Values are approximate and based on data from various 1,2,4-triazole and acetamide-containing compounds. mdpi.comufv.brijsr.net

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a compound like this compound (molecular formula C₄H₇N₅O, monoisotopic mass 141.065 Da), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. epa.gov

In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at m/z 142.072. Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of ketene: A common fragmentation for N-acetyl groups, involving the neutral loss of 42.01 Da (CH₂=C=O), leading to a protonated 3,5-diamino-1,2,4-triazole fragment.

Loss of the acetyl radical: Cleavage of the N-C bond to lose an acetyl radical (•COCH₃, 43.02 Da).

Ring Cleavage: Fragmentation of the triazole ring itself can lead to a variety of smaller ions. Studies on other amino-1,2,4-triazoles have noted characteristic fragment ions. researchgate.net

Table 4: Plausible Mass Spectrometry Fragments for [C₄H₇N₅O+H]⁺

| m/z (calculated) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 142.072 | [M+H]⁺ | - |

| 100.061 | [C₂H₆N₅]⁺ | CH₂=C=O (Ketene) |

Note: Fragmentation is predictive and would need to be confirmed by experimental MS/MS data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. For a related compound, 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole, the UV-Vis spectrum was analyzed to determine its absorption characteristics. nih.gov The analysis revealed a significant absorption peak, attributed to the aromatic and conjugated systems within the molecule's structure. nih.gov

| Compound | Solvent System | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole | DMSO/H₂O (4:1 v/v) | 296 nm | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to several analogues of this compound to elucidate their molecular geometry, conformation, and the intricate network of intermolecular forces that govern their crystal packing.

Determination of Molecular Dimensions and Conformation

Crystallographic studies on N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, a close analogue, have provided detailed information on its molecular dimensions. nih.gov The bond lengths and angles are generally within normal ranges, comparable to those in other 3-substituted 5-amino-1H-1,2,4-triazoles. nih.govnih.gov For instance, the C=O bond length in the carboxamide analogue was determined to be 1.227 (3) Å, and the central C–N–C amide angle is 127.40 (17)°. nih.gov In the cation of 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, the nitrogen atom of the amino group exhibits a trigonal pyramidal configuration. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | C=O Bond Length | 1.227 (3) Å | nih.gov |

| C–N–C Amide Angle | 127.40 (17)° | nih.gov |

The conformation of the molecule is significantly influenced by the orientation of the substituent groups relative to the central triazole ring. In N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, the rings are not perfectly coplanar. The dihedral angles formed between the plane of the amide group and the adjacent pyridine and triazole rings are 11.8 (3)° and 5.8 (3)°, respectively. nih.govnih.gov This near-planarity is a common feature. For comparison, in 4-(5-amino-1H-1,2,4-triazol-3-yl)pyridinium chloride, the pyridine and triazole rings are almost coplanar, with a small dihedral angle of 2.3 (1)° between their mean planes. nih.gov The amide linkage itself adopts a trans conformation, with the N-H hydrogen positioned opposite to the C=O group, a typical arrangement for N-monosubstituted amides. nih.gov

| Compound | Dihedral Angle | Value | Reference |

|---|---|---|---|

| N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | Amide Plane vs. Pyridine Ring | 11.8 (3)° | nih.govnih.gov |

| Amide Plane vs. Triazole Ring | 5.8 (3)° | nih.govnih.gov | |

| 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride | Pyridine Ring vs. Triazole Ring | 2.3 (1)° | nih.gov |

A crucial aspect of the structural analysis of 1,2,4-triazoles is the determination of the position of the tautomeric hydrogen atom on the heterocyclic ring. X-ray crystallography on 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, another derivative, unequivocally established that the ring-bound hydrogen is located on the N1 atom. researchgate.net In other analogues, hydrogen atoms involved in hydrogen bonding were successfully located from difference Fourier maps and their positions refined. nih.gov This precise localization is vital for understanding the hydrogen bonding patterns and the electronic structure of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of these compounds is dominated by an extensive network of hydrogen bonds. In the crystal structure of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, a complex system of classical N—H⋯N and N—H⋯O hydrogen bonds links the molecules. nih.gov These interactions generate characteristic ring motifs, including the R²₂(8) motif, which involves pairs of N—H⋯N hydrogen bonds. nih.gov The combination of these interactions, along with R²₂(7), R²₁(6), and R¹₂(6) rings, creates one-dimensional tapes that ultimately assemble into an infinite three-dimensional network. nih.gov Similarly, in the crystal structure of 5-amino-1H-1,2,4-triazol-4-ium hydrogen oxalate, cations are linked into clusters via C—H⋯N bonds, forming an R³₃(9) motif, and these clusters are interconnected by anions through N—H⋯O hydrogen bonds to build the final 3D structure. researchgate.net

Structure Activity Relationship Sar Studies of N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide Derivatives

Systematic Exploration of Substituent Effects on the Triazole Ring

The 1,2,4-triazole (B32235) ring is a versatile core in medicinal chemistry, known for its ability to engage in various biological interactions. globalresearchonline.netresearchgate.net Altering the substituents on this ring is a primary strategy for modulating the pharmacological profile of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide derivatives.

The introduction of halogen atoms to the core structure of triazole derivatives has been shown to significantly influence their biological potency. Studies on related 3-amino-1,2,4-triazole scaffolds have demonstrated that halogenation can enhance activity, likely by altering electronic properties, lipophilicity, and binding interactions.

For instance, research on a series of 5-aryl-3-phenylamino-1,2,4-triazole derivatives revealed that the presence of a 3-bromophenylamino moiety at the 3-position of the triazole ring had a clear beneficial effect on anticancer activity across several cell lines. nih.govresearchgate.net Similarly, another study highlighted that introducing a bromine atom at the C-6 position of a naphthyridinone skeleton attached to a 3-(5-amino-(2H)-1,2,4-triazol-3-yl) core enhanced antibacterial activity. mdpi.com The trifluoromethyl group (CF₃), a highly electronegative substituent, has also been identified as a key moiety for improving the biological activity of triazole derivatives. A rational design approach for antimalarial compounds led to the synthesis of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, indicating the importance of this fluorine-containing group in developing new therapeutic leads. mdpi.com

Table 1: Effect of Halogenation on Biological Activity of Triazole Derivatives

| Compound Series | Halogen Substituent | Position of Substitution | Observed Effect | Biological Activity |

|---|---|---|---|---|

| 5-Aryl-3-phenylamino-1,2,4-triazoles | Bromo | 3-position (on phenylamino) | Beneficial effect on activity | Anticancer nih.govresearchgate.net |

| 3-(5-Amino-1,2,4-triazol-3-yl)-naphthyridinones | Bromo | C-6 of naphthyridinone | Enhanced activity | Antibacterial mdpi.com |

The addition of aryl and heteroaryl groups to the triazole scaffold is a common strategy to explore hydrophobic and aromatic interactions with biological targets. nih.gov The nature and position of these substituents can dramatically alter the efficacy of the compounds.

In studies of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles, it was found that a 4-methoxyphenyl (B3050149) group at the 5-position of the triazole ring was preferable for antibacterial activity when compared to a 4-methylphenyl group. mdpi.com This suggests that the electronic properties of the substituent (methoxy being electron-donating) play a significant role. Furthermore, research into substituted 1,2,4-triazoles as inhibitors of 5-lipoxygenase-activating protein (FLAP) indicated that a phenyl group with hydrophobic substituents at the 4-position of the triazole ring is crucial for antagonistic activity. acs.org For anticancer applications, the 5-aryl-3-phenylamino-1,2,4-triazole structure has shown promise, underscoring the importance of aryl groups at both the 3- and 5-positions for achieving potent activity. nih.gov

Table 2: Influence of Aryl/Heteroaryl Groups on Triazole Derivative Activity

| Base Scaffold | Aryl/Heteroaryl Substituent | Position of Substitution | Key Finding | Target/Activity |

|---|---|---|---|---|

| 3-Mercapto-1,2,4-triazole | 4-Methoxyphenyl | 5-position | More active than 4-methylphenyl | Antibacterial mdpi.com |

| 1,2,4-Triazole | Phenyl with hydrophobic groups | 4-position | Important for antagonistic activity | FLAP Inhibition acs.org |

| 3-Phenylamino-1,2,4-triazole | Aryl groups | 5-position | Promising for dual activity | Anticancer nih.gov |

Modulation of the Acetamide (B32628) Group and its Pharmacological Consequences

The acetamide moiety [-NHC(=O)CH₃] serves as a critical linker and a point for modification to fine-tune the pharmacological properties of the parent compound. ontosight.ai Variations in the N-substituents of the acetamide group can significantly impact binding affinity and selectivity.

While direct studies on this compound are limited, research on analogous systems provides valuable SAR insights. For example, in a series of pyrazolopyrimidine-based ligands with a terminal acetamide group, N,N-disubstitution on the acetamide was shown to be a key determinant of binding affinity for the translocator protein (TSPO). nih.govwustl.edu A heterozygous phenyl-ethyl substitution pattern was found to be particularly favorable, yielding a ligand with picomolar activity. nih.gov In contrast, homologating both substituents to benzyl (B1604629) groups significantly decreased affinity. nih.gov

Another study on 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives demonstrated that antimicrobial activity was enhanced with an increase in the length of the carbon chain at the C-2 position of the acetamido group. mdpi.com However, the introduction of branched chains at this position led to a decrease in activity. mdpi.com These findings suggest that both the nature of the N-substituents and the structure of the acyl portion of the acetamide group are critical for pharmacological outcomes.

Investigation of Side Chain Variations and Efficacy Enhancements

Beyond the core triazole and acetamide groups, the introduction of varied side chains offers another avenue for optimizing biological activity. Incorporating fragments that can form additional interactions with the target receptor can lead to significant enhancements in efficacy.

A notable example is the design of 1,2,4-triazole derivatives that contain amino acid fragments. A series of such compounds were synthesized and showed broad-spectrum and improved antifungal activities compared to the parent structures. nih.govmdpi.com Molecular docking studies suggested that the amino acid groups contribute to a strong binding affinity with the target enzyme, 14α-demethylase (CYP51), through additional hydrogen bond interactions. nih.gov Specifically, compounds incorporating certain amino acid fragments exhibited exceptional activity against Physalospora piricola. nih.govmdpi.com

Similarly, in the development of FLAP inhibitors based on a 3-mercapto-1,2,4-triazole scaffold, it was shown that structural variations in the 3-thioether side chain markedly influenced the inhibitory potential. acs.org This highlights that side chains attached to the triazole ring can be systematically modified to optimize target engagement and potency.

Role of Structural Flexibility and Hydrogen-Bonding Capabilities in SAR

The physicochemical properties of the triazole ring, including its rigidity, dipole moment, and hydrogen bonding capacity, are fundamental to its function as a pharmacophore. nih.gov The nitrogen atoms in the 1,2,4-triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with biological receptors. researchgate.net

The structural rigidity of the triazole ring helps to position substituents in a defined orientation for optimal binding, reducing the entropic penalty upon receptor binding. nih.gov Molecular docking studies frequently confirm the importance of these interactions. For instance, the binding of 1,2,4-triazole derivatives containing amino acid fragments to the CYP51 active site was shown to involve distinct hydrogen bonding patterns with key residues like HIS-457 and THR-458. nih.gov The ability of the acetamide group's nitrogen atom to form hydrogen bonds is also a critical factor in the activity of related compounds, as seen in the docking of thiazole (B1198619) acetamide derivatives with the COX-II enzyme. archivepp.com The interplay between the molecule's structural flexibility and its capacity to form multiple hydrogen bonds is therefore a key driver of its biological activity.

Stereochemical Considerations in Optimizing Bioactivity

When a molecule contains a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. For triazole-containing compounds, stereochemistry is a critical factor in optimizing bioactivity.

A prominent example is found in the field of chiral triazole fungicides. In a study of prothioconazole (B1679736) and its metabolite, the R-enantiomers were found to be 6 to 954 times more potent against various pathogenic fungi than the corresponding S-enantiomers. nih.gov This significant difference in activity was attributed to the R-enantiomers having better binding modes and stronger interactions with the target enzyme, CYP51B. nih.gov This demonstrates that the specific spatial arrangement of substituents around the chiral center dictates the effectiveness of the interaction with the biological target. Therefore, for any this compound derivative that contains a stereocenter, the separation and individual evaluation of its stereoisomers is an essential step in the drug development process to identify the most potent and selective agent.

Mechanistic Investigations and Molecular Target Elucidation for N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide

Enzyme Inhibition Studies

The 1,2,4-triazole (B32235) ring is a key structural motif (a pharmacophore) found in numerous compounds designed to inhibit various enzymes. While specific research on N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is limited in the scientific literature, the potential inhibitory activities can be inferred from studies on analogous compounds containing the same core structure.

Inhibition of Fungal Cell Wall Synthesis Enzymes (e.g., Chitin (B13524) Synthase)

Chitin is a vital polysaccharide component of the fungal cell wall, providing structural integrity. Its synthesis is a critical process for fungal survival, making the enzymes involved, such as chitin synthases (Chs), attractive targets for antifungal agents. nih.gov Inhibition of these enzymes disrupts cell wall formation, leading to osmotic instability and fungal cell death.

While numerous antifungal agents target the cell wall, specific inhibitory data for this compound against chitin synthase are not available in the reviewed literature. Research in this area has primarily focused on other classes of inhibitors like nikkomycin (B1203212) Z and polyoxin (B77205) D. nih.gov The potential of 1,2,4-triazole derivatives to inhibit chitin synthase remains an area for further investigation.

Binding and Inhibition of Cytochrome P450 Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase)

The cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes. The 1,2,4-triazole moiety is the cornerstone of the azole class of antifungal drugs, which are potent inhibitors of CYP51. nih.gov These drugs function by having a nitrogen atom from the triazole ring coordinate to the heme iron atom in the active site of the enzyme. This binding event blocks the demethylation of lanosterol, thereby depleting ergosterol and causing the accumulation of toxic sterol intermediates, which ultimately disrupts membrane function and inhibits fungal growth. nih.govnih.gov

Although this compound contains the necessary 1,2,4-triazole ring for this interaction, specific studies detailing its binding affinity and inhibitory concentration (IC50) against lanosterol 14α-demethylase have not been reported. The efficacy of azole antifungals is also influenced by the other substituents on the triazole ring, which contribute to the binding affinity within the enzyme's active site. nih.gov

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Mechanisms

Dipeptidyl peptidase 4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it a key therapeutic strategy for type 2 diabetes. youtube.com

Several DPP-4 inhibitors feature heterocyclic rings, including triazole structures, which interact with the enzyme's active site. nih.govrsc.org However, there is no specific research available that demonstrates or characterizes the inhibition of DPP-4 by this compound. The development of DPP-4 inhibitors often involves complex molecular structures designed to fit precisely into the enzyme's binding pocket, and it is unclear if this specific, simpler compound would have significant activity.

Modulation of Protein-Protein Interactions

Targeting protein-protein interactions (PPIs) is an emerging field in drug discovery. These interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.

Disruption of Annexin A2–S100A10 Protein Interactions

The interaction between Annexin A2 and the S100A10 protein forms a complex (AIIt) that is involved in various cellular processes, including angiogenesis and cancer metastasis. researchgate.net Consequently, the disruption of this complex with small molecules is a potential therapeutic strategy.

Research has identified substituted 1,2,4-triazole analogues as a class of compounds capable of inhibiting the Annexin A2–S100A10 interaction. nih.govresearchgate.net These inhibitors are thought to occupy a well-defined, hydrophobic binding pocket on the S100A10 dimer, thereby preventing the binding of the N-terminal region of Annexin A2. nih.gov Structure-activity relationship studies of these analogues have shown that an acetamide (B32628) side chain can contribute to the binding and inhibitory activity. researchgate.net

While these findings are promising for the 1,2,4-triazole scaffold, specific data on the ability of this compound to disrupt the Annexin A2–S100A10 complex is not documented in the available literature. The reported active compounds are typically larger, with multiple substitutions on the triazole ring designed to optimize interactions within the binding pocket. researchgate.net

Table 1: Summary of Investigated Biological Targets

| Target Class | Specific Target | Role of 1,2,4-Triazole Scaffold | Specific Data for this compound |

| Enzyme Inhibition | Chitin Synthase | Potential for antifungal activity. | Not available in reviewed literature. |

| Lanosterol 14α-Demethylase (CYP51) | Core scaffold of azole antifungals; coordinates to heme iron. nih.gov | Not available in reviewed literature. | |

| Dipeptidyl Peptidase 4 (DPP-4) | Component of some known inhibitors. nih.govrsc.org | Not available in reviewed literature. | |

| Protein-Protein Interaction | Annexin A2–S100A10 | Core scaffold of identified inhibitors. nih.gov | Not available in reviewed literature. |

Analysis of Molecular Interactions with Biological Macromolecules

The molecular interactions of a compound with its biological target are key to understanding its mechanism of action. For the 1,2,4-triazole class of compounds, these interactions are varied.

Interaction with Lanosterol 14α-Demethylase: The primary interaction for azole antifungals is the coordination bond between a nitrogen atom of the triazole ring and the iron atom of the heme group in the enzyme's active site. nih.gov Additional hydrophobic and hydrogen bonding interactions with amino acid residues in the binding pocket, facilitated by the compound's side chains, are crucial for high-affinity binding and potent inhibition. nih.gov

Interaction with Annexin A2–S100A10: For inhibitors of the Annexin A2-S100A10 complex, molecular docking studies suggest that the 1,2,4-triazole derivatives fit into a compact, hydrophobic pocket on S100A10. nih.gov Key interactions include hydrophobic contacts and hydrogen bonds. For some analogues, the amide group of an acetamide side chain was predicted to form hydrogen bonds with glutamate (B1630785) residues (Glu9 and Glu5) of the S100A10 protein. nih.gov

Specific molecular modeling or structural biology studies (e.g., X-ray crystallography, NMR) for this compound with these or other biological macromolecules are not currently available in the public domain. Such studies would be necessary to elucidate its precise binding mode and rationalize any potential biological activity.

Hydrogen Bonding Interactions with Receptors and Enzymes

The this compound molecule possesses multiple functional groups capable of participating in hydrogen bonding, a critical interaction for ligand-receptor binding. The 1,2,4-triazole ring itself, along with the exocyclic amino and acetamide groups, presents several hydrogen bond donor and acceptor sites. nih.gov This capacity for hydrogen bonding allows molecules with a 1,2,4-triazole scaffold to interact with high affinity to the active sites of biological receptors. nih.gov

The core 1,2,4-triazole ring contains both proton-donating (N-H) and proton-accepting (unsubstituted nitrogen) atoms. The primary amine (-NH2) and the secondary amide (-NH-) of the acetamide group serve as effective hydrogen bond donors, while the carbonyl oxygen (C=O) of the acetamide is a strong hydrogen bond acceptor.

Crystal structure analysis of a closely related compound, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, reveals an extensive three-dimensional network formed by classical N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net This demonstrates the robust hydrogen-bonding potential of the 5-amino-1,2,4-triazole core. Furthermore, computational and spectroscopic studies on 3-amino-1,2,4-triazole have confirmed that the most stable interactions with other molecules often involve a hydrogen bond formed between the N-H group of the triazole ring and an acceptor atom. nih.gov In the context of enzymatic inhibition, derivatives of this scaffold have been shown to form hydrogen bonds with key amino acid residues in the active sites of enzymes implicated in cancer, such as VEGFR-2. researchgate.netresearchgate.net

π-π Stacking Interactions with Amino Acid Residues

The 1,2,4-triazole ring is an aromatic heterocycle, making it capable of engaging in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan. These non-covalent interactions, though weaker than hydrogen bonds, are vital for the orientation and stabilization of a ligand within a protein's binding pocket.

While direct studies on this compound are not available, the behavior of related triazole structures in crystalline form provides evidence of this potential. Crystal structures of various 1,2,4-triazole derivatives show clear π-π stacking, with short distances observed between the centroids of adjacent triazole rings or between a triazole ring and another aromatic ring, such as a pyridine (B92270) or benzene (B151609) ring. nih.govresearchgate.net Computational studies have also identified stable complexes involving N⋯π bonds, where a nitrogen atom interacts with the face of the triazole ring. nih.gov The ability of the 1,2,4-triazole ring to participate in such π-stacking interactions is a recognized feature that contributes to its utility as a scaffold in medicinal chemistry. nih.gov

Elucidation of Antiangiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A primary mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 tyrosine kinase domain is a well-established strategy for preventing tumor-induced angiogenesis. frontiersin.org The 1,2,4-triazole scaffold has been identified as a key pharmacophore in the design of potent VEGFR-2 inhibitors. researchgate.netresearchgate.net

| Compound Series | Most Potent Derivative | VEGFR-2 IC50 | Reference Drug | Reference Drug IC50 | Source |

|---|---|---|---|---|---|

| 2-Oxoquinoxalinyl-1,2,4-triazoles | Compound 6g | 0.037 µM | Sorafenib | 0.045 µM | frontiersin.org |

| Indolin-2-one-triazole Hybrids | Compound 11d | 16.3 nM | Sorafenib | 29.7 nM | researchgate.net |

| 1,5-Diaryl-1,2,4-triazole Ureas | Compound (III) | 26.3 nM | Not specified | Not specified | researchgate.net |

Investigation of Anti-Tubulin Polymerization Pathways

Microtubules are dynamic polymers of α- and β-tubulin dimers that play a fundamental role in cell division, motility, and shape. Disruption of microtubule dynamics is a proven anticancer strategy. The 5-amino-1H-1,2,4-triazole scaffold has emerged as a promising foundation for the development of novel tubulin polymerization inhibitors. researchgate.net

Numerous studies on derivatives of this scaffold have shown that they can effectively inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular modeling studies consistently show that these compounds bind to the colchicine-binding site on β-tubulin. researchgate.net This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. The potency of these derivatives is often enhanced by the addition of other pharmacophores, such as a 3,4,5-trimethoxyphenyl moiety, which is a common feature of many colchicine-site binding agents. researchgate.net The consistent activity across multiple derivative series underscores the potential of the core 5-amino-1H-1,2,4-triazole structure in designing new anti-tubulin agents. researchgate.netresearchgate.net

| Compound Series | Most Potent Derivative | Tubulin Polymerization IC50 | Source |

|---|---|---|---|

| 5-Amino-1H-1,2,4-triazoles with 3,4,5-trimethoxyphenyl moiety | Analogue IIa | 9.4 µM | researchgate.net |

| Indole-based 1,2,4-triazole derivatives | Compound 9p | 8.3 µM | researchgate.net |

| 3-Arylamino-5-amino-1,2,4 triazole moiety | Compound 2a | 0.75 µM | frontiersin.org |

Computational Chemistry and Cheminformatics Approaches in N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In the context of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide and its analogs, docking simulations are used to elucidate how these compounds might interact with specific biological targets, such as enzymes or receptors implicated in disease pathways.

The process involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored using a function that estimates the binding affinity, typically expressed in kcal/mol.

Research on related 1,2,4-triazole (B32235) derivatives has utilized molecular docking to understand their potential as anticancer or antimicrobial agents. nih.govnih.gov For instance, studies on similar acetamide-linked triazoles have explored their binding to key cancer-related proteins like Hypoxia-Inducible Factor-1α (HIF-1α) or Human Epidermal Growth Factor Receptor 2 (HER2). acgpubs.org The results of these simulations highlight crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The acetamide (B32628) and triazole moieties are often key pharmacophores involved in forming hydrogen bonds with amino acid residues in the active site. nih.gov

Table 1: Example of Molecular Docking Results for a Triazole Derivative This table presents hypothetical data to illustrate typical docking simulation outcomes.

| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Kinase A | 1 | -8.5 | LYS-72, ASP-184 | Hydrogen Bond |

| Kinase A | 1 | -8.5 | VAL-57, LEU-135 | Hydrophobic |

| Protease B | 1 | -7.2 | HIS-41, SER-144 | Hydrogen Bond |

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). When applied to this compound, virtual screening can be used to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.com

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target receptor. A library of compounds is docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or how well they fit. mdpi.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. It uses a known active ligand, such as this compound, as a template to find other compounds in a database that have similar chemical features (e.g., shape, pharmacophores, or physicochemical properties).

In practice, a research project might start with the this compound scaffold and use computational methods to screen thousands or millions of commercially available or virtual compounds. The top-scoring "hits" from this screening can then be prioritized for chemical synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model allows researchers to predict the activity of new, unsynthesized compounds based solely on their structural features.

The development of a QSAR model for analogs of this compound would involve several steps:

Data Collection: A dataset of structurally similar triazole acetamide derivatives with experimentally measured biological activity (e.g., IC50 values against a cancer cell line) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, including its physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices).

Model Generation: Statistical or machine learning methods, such as multiple linear regression or artificial neural networks, are used to build an equation that correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Once validated, the QSAR model can be used to predict the biological activity of novel this compound analogs before they are synthesized, guiding the design of more potent compounds.

Table 2: Hypothetical QSAR Data for Triazole Analogs

| Compound | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental IC50 (µM) | Predicted IC50 (µM) |

|---|---|---|---|---|

| Analog 1 | 2.1 | 155.2 | 10.5 | 10.2 |

| Analog 2 | 2.5 | 169.2 | 8.3 | 8.5 |

| Analog 3 | 1.8 | 141.1 | 15.1 | 14.8 |

In Silico Prediction of Biological Activity (e.g., PASS Program)

Beyond predicting activity against a single target, computational tools can forecast the entire biological activity spectrum of a compound. The Prediction of Activity Spectra for Substances (PASS) program is a well-known tool for this purpose. It predicts a wide range of biological activities (including pharmacological effects, mechanisms of action, and specific toxicities) based on the 2D structure of a molecule.

The prediction is based on a structure-activity relationship analysis of a large training set containing thousands of compounds with known biological activities. For a new compound like this compound, PASS provides a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). Activities with high Pa values are considered the most likely for the compound and can guide further experimental investigation. This approach is valuable in the early stages of research for identifying potential therapeutic applications or off-target effects of a new chemical entity.

Table 3: Illustrative PASS Prediction for this compound This table contains hypothetical data for illustrative purposes.

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.752 | 0.015 |

| Antineoplastic | 0.689 | 0.031 |

| Antifungal | 0.551 | 0.082 |

| Antiviral | 0.498 | 0.110 |

Conformational Dynamics and Energy Landscape Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. This compound has several rotatable bonds, allowing it to adopt various conformations.

Computational methods like molecular dynamics (MD) simulations and potential energy surface (PES) scans are used to explore the conformational landscape of a molecule.

MD simulations track the movements of atoms in a molecule over time, providing insights into its dynamic behavior and flexibility in different environments (e.g., in water or bound to a protein). mdpi.com

PES scans systematically rotate specific bonds and calculate the energy of the resulting conformer, allowing for the identification of low-energy (stable) and high-energy (unstable) conformations.

Understanding the preferred conformations of this compound is crucial, as the bioactive conformation (the shape it adopts when binding to its target) must be energetically accessible. This analysis helps rationalize structure-activity relationships and aids in the design of more rigid, pre-organized analogs that can bind more effectively to their target.

Pre Clinical Pharmacological Evaluation of N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide and Its Analogs

In Vitro Antineoplastic Activity Profiling

Antiangiogenic Activity Assays

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on the antiangiogenic properties of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide were not identified, research into its analogs has shown potential antivascular effects.

A class of compounds incorporating the 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole skeleton has been synthesized and evaluated for interactions with tubulin, a protein crucial for endothelial cell function and angiogenesis. Certain tubulin-binding agents are known to exhibit antivascular effects against tumor endothelium. One of the most active compounds from this series was assessed for its effects on human umbilical vein endothelial cells (HUVECs), a standard in vitro model for studying angiogenesis. This suggests that the 5-amino-1,2,4-triazole scaffold could serve as a foundation for developing compounds with antivascular and, by extension, antiangiogenic properties.

Tubulin Polymerization Inhibition Assays

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. The 1,2,4-triazole (B32235) ring has been effectively used as a metabolically stable scaffold to mimic the cis-stilbene (B147466) configuration of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin polymerization inhibitor that binds to the colchicine (B1669291) site.

Research has demonstrated that the 5-amino-1H-1,2,4-triazole scaffold is a promising base for developing novel tubulin polymerization inhibitors. A series of 5-amino-1H-1,2,4-triazoles featuring a 3,4,5-trimethoxyphenyl moiety were synthesized and showed significant antiproliferative activities. Molecular modeling studies confirmed that these analogs could form stable interactions within the colchicine-binding site of tubulin. One analog exhibited potent tubulin polymerization inhibitory activity with an IC50 value of 9.4 μM. Another study on a class of antimitotic agents based on the 3-arylamino-5-amino-1,2,4-triazole moiety identified a compound that was nearly twice as potent as CA-4 in inhibiting tubulin polymerization, displaying an IC50 value of 0.75 μM.

| Compound/Analog Class | Activity (IC50) | Notes |

|---|---|---|

| 3-arylamino-5-amino-1,2,4-triazole derivative (Compound 2a) | 0.75 μM | Approximately twice as potent as Combretastatin A-4 (CA-4). |

| 5-amino-1H-1,2,4-triazole analog (Compound IIa) | 9.4 μM | Demonstrated stable interactions in the colchicine-binding site of tubulin. |

| Indole-1,2,4-triazole derivatives | 2.10 to 35.79 μM | A series of compounds showing a range of potent inhibitory activities. |

Other Pharmacological Studies

The anti-exudative effect is a key indicator of anti-inflammatory activity, often evaluated in animal models such as formalin- or carrageenan-induced paw edema. While specific data on this compound is not available, numerous studies have confirmed the anti-inflammatory potential of the 1,2,4-triazole scaffold. d-nb.info

In one study, newly synthesized 1,2,4-triazole derivatives were evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. d-nb.info One of the tested compounds, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol, demonstrated a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (B1674241) (82% inhibition). d-nb.infonih.gov Another study investigating 1,4-disubstituted 1H-1,2,3-triazole derivatives in a formalin-induced paw edema model found that one compound exhibited high anti-inflammatory activity of 78%. biomedpharmajournal.org These findings underscore the potential of the triazole nucleus as a scaffold for developing potent anti-inflammatory agents with significant anti-exudative effects. d-nb.infomdpi.comglobalresearchonline.net

Derivatives of 1,2,4-triazole are well-established in agriculture as potent plant growth regulators. researchgate.net The most prominent example is 3-Amino-1,2,4-triazole (also known as Amitrole), which is used as a nonselective systemic herbicide to control a wide range of grasses and broadleaf weeds. wikipedia.org

The mechanism of action for many triazole-based plant growth regulators involves the inhibition of gibberellin biosynthesis. researchgate.net For instance, paclobutrazol, a well-known triazole derivative, blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin pathway. researchgate.net This inhibition leads to reduced plant height and can enhance stress tolerance. researchgate.net The transport and uptake of 3-amino-1,2,4-triazole into plant cells have been shown to occur via simple diffusion. nih.gov The broad utility of the 1,2,4-triazole core in modulating plant physiology highlights its significance in agricultural science. mdpi.com

Inhibition of dipeptidyl peptidase 4 (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes. The 1,2,4-triazole scaffold has emerged as a promising framework for the design of novel DPP-4 inhibitors. nih.gov

Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. One study reported β-amino amide 1,2,4-triazoles with significant DPP-4 inhibition, with the most potent compound showing an IC50 value of 34.4 nM. researchgate.net Another study on β-amino amides incorporating a triazolopiperazine moiety identified compounds with exceptional potency, having IC50 values as low as 2 nM. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the triazole ring and associated phenyl groups can significantly influence inhibitory potency and selectivity over related enzymes like DPP-8 and DPP-9. researchgate.netnih.gov For example, introducing a bromo group at the para position of a benzylidene scaffold attached to a thiosemicarbazone-pyrazole core resulted in a highly potent DPP-4 inhibitor with an IC50 of 1.266 nM. nih.gov

| Compound/Analog Class | Activity (IC50) | Notes |

|---|---|---|

| Bromo-substituted thiosemicarbazone-pyrazole | 1.266 nM | Significantly more potent than the reference drug Sitagliptin (IC50 = 4.380 nM). nih.gov |

| β-amino amides with triazolopiperazine | 2 nM | Identified as a highly potent inhibitor from the series. nih.gov |

| β-amino amide 1,2,4-triazole (Compound 6d) | 34.4 nM | Demonstrated significant DPP-4 inhibition. researchgate.net |

| 1,2,3-triazole-5-carboximidamide derivative | 6.57 µM | Showed the strongest inhibitory activity in its series. nih.gov |

Future Directions and Research Perspectives on N 5 Amino 1h 1,2,4 Triazol 3 Yl Acetamide

Development of Novel Synthetic Pathways

The synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide and its analogs is a critical area for future research, with a strong emphasis on the principles of green chemistry. researchgate.netrsc.org The development of more sustainable and efficient synthetic routes is paramount. Future pathways are expected to focus on reducing chemical waste, minimizing reaction times, and improving energy efficiency. researchgate.net

Key areas for development include: